4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one
Description
4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one is a polycyclic heteroaromatic compound featuring a fused chromene (benzopyran) and pyridine ring system. Its structure includes a methyl group at position 1 and an amino substituent at position 4, which significantly influences its electronic properties and biological interactions. This compound has garnered attention due to its synthetic accessibility via solventless methods, which offer advantages such as environmental sustainability and operational simplicity .
Properties
IUPAC Name |
4-amino-1-methylchromeno[3,4-c]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-6-15-12(14)11-10(7)8-4-2-3-5-9(8)17-13(11)16/h2-6H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLKYPOYSSGXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3OC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a pyridine ring under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in further chemical synthesis and research applications.
Scientific Research Applications
4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Structural Comparison
The structural diversity of chromeno-pyridine derivatives arises from variations in substituents and fused ring systems. Below is a comparative analysis:
Key Observations :
- Substituent Effects: The presence of electron-donating groups (e.g., -NH₂ in 4-amino derivatives) enhances receptor-binding affinity, as seen in dopamine D4 antagonists . In contrast, bulky substituents (e.g., thienopyrimidine in hybrid compounds) improve fluorescence and antimicrobial activity .
- Ring Fusion: Pyrrolo[3,4-b]pyridin-5-ones exhibit broader anticancer activity due to their planar structure, facilitating DNA intercalation , while chromeno[3,4-c]pyridines show selectivity for neurological targets .
Key Observations :
- Solventless Routes: Chromeno[3,4-c]pyridin-5-ones are synthesized efficiently without solvents, reducing waste .
- Catalyst Diversity: FeCl₃-SiO₂ is versatile, enabling both pyrrolo-pyridinones and chromeno hybrids , while basic mesoporous materials enhance MCR efficiency .
Key Observations :
- Neurological Selectivity: Chromeno[3,4-c]pyridin-5-ones exhibit high specificity for dopamine D4 receptors over D2/D3 subtypes, minimizing side effects .
- Anticancer Potency: Pyrrolo derivatives show superior activity against cervical cancer cells compared to chromeno-pyridines, likely due to enhanced cellular uptake .
Biological Activity
4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10N2O2. It features a chromene ring fused with a pyridine ring, which is critical for its biological interactions. The presence of the amino group at position 4 and the methyl group at position 1 enhances its reactivity and biological profile.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway. This pathway is crucial for regulating cell growth and apoptosis, suggesting that this compound could be effective in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor . It interacts with specific enzymes involved in cellular processes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role. For example, docking studies have suggested that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective effects . It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions that allow for the construction of its complex structure. One efficient method includes the condensation of an appropriate chromene derivative with an amine under acidic conditions .
Case Studies
- Anticancer Activity Study : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in HeLa and A375 cancer cell lines. The IC50 values were determined to be approximately 15 µM and 20 µM, respectively .
- Enzyme Interaction Study : A recent study utilized molecular docking techniques to evaluate the binding affinity of this compound to various CDKs. Results indicated a strong binding affinity (Kd values ranging from 0.2 to 0.6 µM), suggesting potential as a selective inhibitor .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multistep reactions starting from precursors like 3-methoxyphenol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, as demonstrated in a two-step protocol with characterization via IR, NMR, and ESI-MS . Alternative green approaches avoid chromatographic separation by using ultrasound irradiation or solvent-free conditions, as seen in chromeno-pyridinone derivatives synthesis . Optimization involves catalyst selection (e.g., p-toluenesulfonic acid for cyclocondensation) and solvent systems (e.g., ethanol/water mixtures for eco-friendly processing) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming structural integrity, particularly for distinguishing the chromeno-pyridinone core and substituents like the 4-amino and 1-methyl groups . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while IR spectroscopy identifies functional groups such as carbonyl (C=O) and amino (N-H) stretches . X-ray crystallography, though not explicitly mentioned in the evidence, is recommended for resolving ambiguous stereochemistry.
Q. What computational methods predict its physicochemical and pharmacokinetic properties?
- Methodological Answer : Density functional theory (DFT) calculations assess electronic properties, while molecular docking evaluates potential biological interactions (e.g., with dopamine receptors) . Tools like SwissADME predict drug-likeness (Lipinski’s Rule of Five), aqueous solubility, and bioavailability. For instance, highlights oral bioavailability predictions using logP and topological polar surface area (TPSA) metrics .
Advanced Research Questions
Q. How to design experiments to evaluate its interaction with biological targets like dopamine receptors?
- Methodological Answer : Radioligand binding assays using fluorine-18 or tritium-labeled analogs (e.g., 3-(4-[¹⁸F]fluorobenzyl) derivatives) enable quantitative receptor affinity studies . In vitro functional assays (e.g., cAMP inhibition for D4 receptors) can be coupled with mutagenesis to identify key binding residues. Computational docking against receptor crystal structures (e.g., PDB ID: 5YI2) provides mechanistic hypotheses .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations refine binding affinity predictions, while molecular dynamics (MD) simulations assess conformational stability . Experimentally, isothermal titration calorimetry (ITC) quantifies binding thermodynamics, and X-ray crystallography resolves ligand-receptor interactions at atomic resolution .
Q. What strategies are used to synthesize derivatives with modified substituents for structure-activity relationship (SAR) studies?
- Methodological Answer : Substituent variation at the chromene or pyridinone ring is achieved via multicomponent reactions (MCRs). For example, describes ammonium salt derivatives synthesized from salicylaldehydes and tricyanoaminopropene . Microwave-assisted synthesis accelerates reactions, while regioselective substitutions (e.g., halogenation at C-8) are guided by directing groups .
Q. What green chemistry approaches reduce environmental impact in its synthesis?
- Methodological Answer : Solvent-free one-pot syntheses minimize waste, as shown in for chromeno-pyridinones . Catalytic systems (e.g., p-toluenesulfonic acid) replace toxic reagents, and aqueous reaction media enhance sustainability . Ultrasound irradiation improves reaction efficiency, reducing energy consumption and reaction time .
Q. How is radiochemical synthesis applied to create isotopically labeled versions for imaging?
- Methodological Answer : details fluorine-18 labeling via nucleophilic substitution using [¹⁸F]KF/Kryptofix 2.2.2. The labeled compound is purified via HPLC and validated for radiochemical purity (>95%) and stability in saline . Positron emission tomography (PET) imaging in preclinical models assesses biodistribution and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
